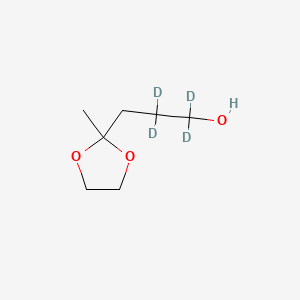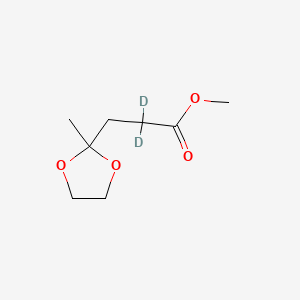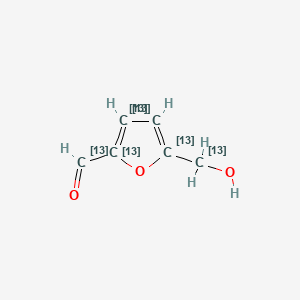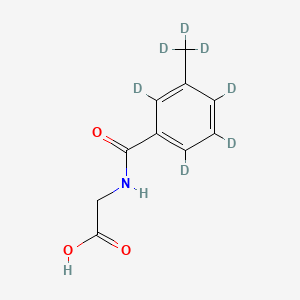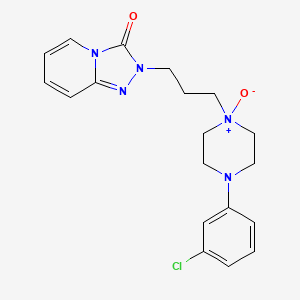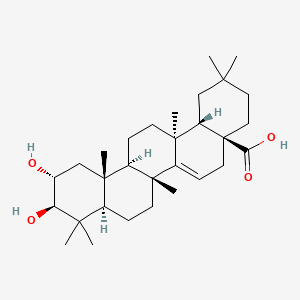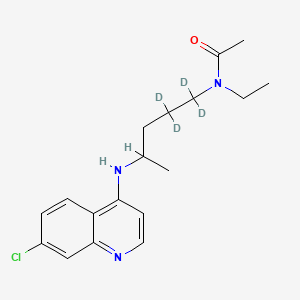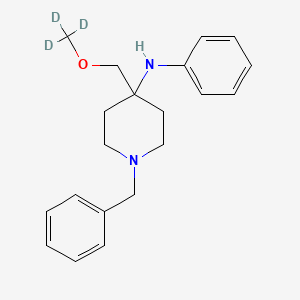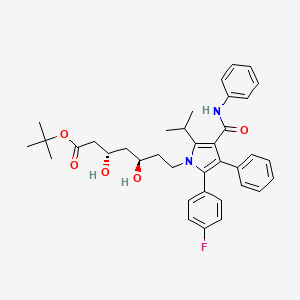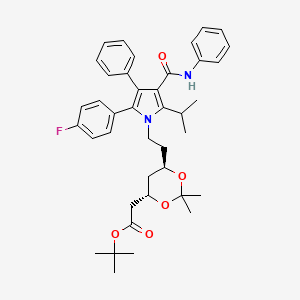![molecular formula C21H31NO8 B565080 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid CAS No. 383891-39-2](/img/structure/B565080.png)
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid is a complex organic compound with the molecular formula C21H31NO8 and a molecular weight of 425.478 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反应分析
Types of Reactions
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学研究应用
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid has several scientific research applications, including:
Biomarker for Tramadol Use: The presence of this compound in urine can be used as a biomarker to detect tramadol use.
Understanding Tramadol Metabolism: Studying the formation and excretion of this compound helps researchers understand how the body metabolizes tramadol.
Development of Pain Medications: Insights gained from research on this compound can be used to develop new and improved pain medications with more predictable effects and fewer side effects.
作用机制
The mechanism of action of 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid involves its biotransformation in the body. It undergoes O-desmethylation, removing a methyl group from the tramadol molecule, resulting in O-Desmethyltramadol. This metabolite can then be further conjugated with glucuronic acid to form O-Desmethyltramadol Glucuronide. This process helps in understanding the metabolism and excretion pathways of tramadol.
相似化合物的比较
Similar Compounds
O-Desmethyltramadol: A primary metabolite of tramadol that undergoes further conjugation with glucuronic acid.
Tramadol: The parent compound from which 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid is derived.
Uniqueness
This compound is unique due to its specific structure and its role as a biomarker for tramadol use. Its formation and excretion provide valuable insights into the metabolism of tramadol, which is crucial for developing better pain management therapies.
属性
CAS 编号 |
383891-39-2 |
|---|---|
分子式 |
C21H31NO8 |
分子量 |
425.5 g/mol |
IUPAC 名称 |
6-[3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H31NO8/c1-22(2)11-13-6-3-4-9-21(13,28)12-7-5-8-14(10-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5,7-8,10,13,15-18,20,23-25,28H,3-4,6,9,11H2,1-2H3,(H,26,27) |
InChI 键 |
DSBGQRZOJXSECT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
规范 SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
同义词 |
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl β-D-Glucopyranosiduronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
